

# Cefiderocol Sulfate Tosylate: A Technical Guide to Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cefiderocol Sulfate Tosylate*

Cat. No.: *B10822154*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cefiderocol is a novel siderophore cephalosporin antibiotic developed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.<sup>[1][2][3][4]</sup> Its unique structure, featuring a catechol moiety on the C-3 side chain, enables a "Trojan horse" mechanism of entry into bacterial cells by exploiting their iron acquisition systems.<sup>[5][6][7][8][9][10]</sup> This guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of **cefiderocol sulfate tosylate**, summarizing key data, experimental methodologies, and the mechanisms that define its antibacterial activity and potential for resistance.

## Pharmacokinetics

Cefiderocol exhibits a pharmacokinetic profile characteristic of a beta-lactam antibiotic, with linear, dose-proportional kinetics and primary elimination via the kidneys.<sup>[4][7][11][12]</sup>

## Absorption and Distribution

Following intravenous (IV) infusion, the peak plasma concentration (C<sub>max</sub>) and area under the plasma concentration-time curve (AUC) of cefiderocol increase in proportion to the dose.<sup>[10][11]</sup> The drug is moderately bound to human plasma proteins, primarily albumin, with a binding percentage ranging from 40% to 60%.<sup>[7][13][14]</sup> The volume of distribution at steady state in healthy adults is approximately 18.0 L, which is similar to the volume of extracellular fluid, indicating its distribution into the interstitial fluid of well-vascularized tissues.<sup>[7][13]</sup>

## Metabolism and Excretion

Cefiderocol is minimally metabolized.[\[10\]](#) The primary route of elimination is renal excretion of the unchanged drug.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#) In a study with a single radiolabeled dose, 98.6% of the radioactivity was recovered in the urine (90.6% as unchanged cefiderocol) and 2.8% in the feces.[\[10\]](#) The terminal elimination half-life in healthy adults is approximately 2 to 3 hours.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[14\]](#) No drug accumulation has been observed after multiple doses administered every 8 hours in healthy subjects.[\[7\]](#)[\[11\]](#)

## Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of cefiderocol in various populations.

| Parameter                                | Healthy Adults          | Patients (cUTI or HABP/VABP)    | Special Populations                                  | Source                                                                             |
|------------------------------------------|-------------------------|---------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------|
| Dosage Regimen                           | 2 g IV over 3 hrs       | 2 g IV over 3 hrs q8h           | Varied based on renal function                       | <a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[16]</a>                     |
| Cmax (Peak Plasma Conc.)                 | 89.7 mg/L               | 111 - 115 mg/L                  | ---                                                  | <a href="#">[10]</a> <a href="#">[16]</a>                                          |
| AUC (Area Under the Curve)               | 386 mg·hr/L             | 394.7 mg·hr/L (cUTI, 1-hr inf.) | ---                                                  | <a href="#">[10]</a>                                                               |
| T <sub>1/2</sub> (Elimination Half-Life) | 2.0 - 3.0 hours         | ---                             | ---                                                  | <a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[14]</a> |
| Vd (Volume of Distribution)              | 18.0 L                  | ---                             | 15.8 L (Normal renal function)                       | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[13]</a>                       |
| CL (Clearance)                           | 5.18 L/hr               | ---                             | 4.70 L/h (Normal renal function);<br>1.10 L/h (ESRD) | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[10]</a>                       |
| Protein Binding                          | 40% - 60%               | ---                             | ---                                                  | <a href="#">[7]</a> <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Primary Excretion                        | Renal (90.6% unchanged) | ---                             | ---                                                  | <a href="#">[10]</a>                                                               |

cUTI: Complicated Urinary Tract Infection; HABP/VABP: Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia; ESRD: End-Stage Renal Disease.

## Pharmacodynamics

Cefiderocol's potent activity against a wide range of Gram-negative pathogens, including carbapenem-resistant strains, is a function of its unique mechanism of action and stability against  $\beta$ -lactamases.[3][5][11]

## Mechanism of Action

Cefiderocol employs a "Trojan horse" strategy to enter bacterial cells.[5][6] The catechol moiety on its C-3 side chain chelates ferric iron, mimicking natural siderophores.[5][10][17][18] This cefiderocol-iron complex is then actively transported across the bacterial outer membrane via specific iron transporter channels.[5][6][7][17] This active transport mechanism allows cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms related to porin channel mutations and efflux pumps.[2][8][17] Once in the periplasm, cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell lysis and death.[5][6][7][17][19]



[Click to download full resolution via product page](#)

Caption: Cefiderocol's "Trojan horse" mechanism of action.

## PK/PD Index and Targets

Like other  $\beta$ -lactam antibiotics, the pharmacodynamic parameter that best correlates with cefiderocol's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT  $>$  MIC).[1][7][14] Animal models have been crucial in defining the magnitude of this parameter required for various levels of bacterial killing.

| PK/PD Target                  | Organism Group   | %fT $>$ MIC Required | Source |
|-------------------------------|------------------|----------------------|--------|
| Stasis                        | P. aeruginosa    | 44.4 - 94.7%         | [1]    |
| 1-log <sub>10</sub> Reduction | P. aeruginosa    | 50.2 - 97.5%         | [1]    |
| 1-log <sub>10</sub> Reduction | Enterobacterales | 73.3%                | [20]   |
| 1-log <sub>10</sub> Reduction | P. aeruginosa    | 77.2%                | [20]   |
| 2-log <sub>10</sub> Reduction | P. aeruginosa    | 62.1 - 100%          | [1]    |

## Spectrum of Activity and Resistance

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant Enterobacterales, *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and *Stenotrophomonas maltophilia*.[3][5][11][18] Its structure confers stability against hydrolysis by a wide range of  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs) and both serine- (e.g., KPC, OXA-48) and metallo- (e.g., NDM, VIM, IMP) carbapenemases.[2][3][6][17][18]

However, resistance to cefiderocol can emerge and is often multifactorial.[21][22] Key mechanisms include:

- $\beta$ -Lactamase Expression: High levels of certain  $\beta$ -lactamases, particularly NDM-type metallo- $\beta$ -lactamases, are strongly associated with resistance.[2][21][22][23]
- Siderophore Receptor Mutations: Alterations or mutations in the genes encoding iron transporters (e.g., *cirA*, *fiu*, *piuA*) can reduce drug uptake.[2][21][22][24]
- Target Modification: Changes in PBP3 can reduce binding affinity.[24]

- Permeability and Efflux: Although cefiderocol can bypass porin channels, alterations in membrane permeability (e.g., porin loss) and overexpression of efflux pumps can contribute to resistance, often in concert with other mechanisms.[2][8][21]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a *Pseudomonas aeruginosa* neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol [pubmed.ncbi.nlm.nih.gov]
- 5. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 6. Cefiderocol - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. globalrph.com [globalrph.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Pharmacokinetic and Pharmacodynamic Profiles of Cefiderocol, a Novel Siderophore Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fetroja® (cefiderocol) | Administering Fetroja [fetroja.com]
- 16. drugs.com [drugs.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]
- 22. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacteriales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania [mdpi.com]
- 24. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cefiderocol Sulfate Tosylate: A Technical Guide to Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10822154#cefiderocol-sulfate-tosylate-pharmacokinetics-and-pharmacodynamics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)